

H-2Kd Restricted Presentation of Influenza HA (518-526): A Technical Guide

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Compound of Interest		
Compound Name:	Influenza HA (518-526)	
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This technical guide provides an in-depth analysis of the core mechanisms governing the H-2Kd restricted presentation of the influenza hemagglutinin (HA) peptide spanning amino acids 518-526 (IYSTVASSL). This epitope is a well-characterized and immunodominant peptide in BALB/c mice, making it a critical model for studying T-cell responses to influenza infection and for the development of novel vaccine and therapeutic strategies. This document details the quantitative aspects of its presentation, outlines key experimental protocols for its study, and visualizes the associated biological pathways.

Quantitative Data Summary

The immunodominance of a specific T-cell epitope is a complex interplay of factors including its liberation from the parent antigen, its binding affinity for the MHC class I molecule, and the subsequent T-cell receptor (TCR) recognition. The HA (518-526) peptide is a subdominant epitope in the H-2Kd restricted response to influenza A virus in BALB/c mice, with the nucleoprotein (NP) 147-155 epitope being immunodominant.



Influenza Peptide	Sequence	Primary %CD8+ Response	Memory %CD8+ Response	H-2Kd Binding Affinity (Kd, nM)
HA (518-526)	IYSTVASSL	0.750	0.324	0.95
NP (147-155)	TYQRTRALV	4.720	1.510	1.27
NP (39-47)	FYIQMCTEL	0.380	0.304	0.35
NP (218-226)	AYERMCNIL	0.065	0.047	4.54
HA (462-470)	LYEKVKSQL	0.083	0.052	0.15

Table 1: Immunodominance hierarchy of H-2Kd restricted influenza virus epitopes in BALB/c mice. Data represents the percentage of the total CD8+ T-cell response in the spleen during primary and memory phases of infection, and the binding affinity of the synthetic peptide to the H-2Kd molecule.

The H-2Kd binding motif is characterized by a tyrosine (Y) at position 2 and a hydrophobic residue (such as Leucine, Isoleucine, or Valine) at the C-terminus of a 9-amino acid peptide.[1] [2] The HA (518-526) peptide, with the sequence IYSTVASSL, conforms to this motif, contributing to its effective binding to the H-2Kd molecule.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and comparison of results across different laboratories. Below are protocols for key experiments used to investigate the presentation of the HA (518-526) epitope.

H-2Kd Peptide Binding Assay

This assay quantifies the affinity of a peptide for the H-2Kd molecule. A common method is a competition-based assay using a radiolabeled or fluorescently-labeled standard peptide with a known high affinity for H-2Kd.

Materials:

H-2Kd-expressing cells (e.g., RMA-S, a TAP-deficient cell line)

Foundational & Exploratory



- Standard high-affinity H-2Kd binding peptide (radiolabeled or fluorescently tagged)
- Unlabeled competitor peptides (including HA 518-526)
- Cell culture medium
- Fetal bovine serum (FBS)
- Beta-mercaptoethanol
- Scintillation counter or flow cytometer

Protocol:

- Culture RMA-S cells and induce surface expression of empty H-2Kd molecules by incubating at 26°C overnight.
- Wash the cells and resuspend in a serum-free medium containing beta-mercaptoethanol.
- In a 96-well plate, add a constant, subsaturating concentration of the labeled standard peptide to each well.
- Add serial dilutions of the unlabeled competitor peptides (including a range of concentrations for HA 518-526) to the wells.
- Add the RMA-S cells to each well and incubate for several hours at room temperature to allow for peptide binding and stabilization of the H-2Kd molecule on the cell surface.
- Wash the cells to remove unbound peptide.
- Quantify the amount of labeled peptide bound to the cells. For radiolabeled peptides, lyse
 the cells and measure radioactivity using a scintillation counter. For fluorescently labeled
 peptides, analyze the cells by flow cytometry.
- The concentration of the competitor peptide that inhibits 50% of the binding of the labeled standard peptide (IC50) is determined. The binding affinity (Kd) can then be calculated using established formulas.



TAP Transport Assay

This assay measures the efficiency of peptide translocation from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1][2]

Materials:

- Cell line for creating microsomes (e.g., insect cells infected with baculovirus expressing TAP1 and TAP2) or digitonin-permeabilized cells
- Radiolabeled peptide of interest (e.g., 125I-labeled HA 518-526 precursor)
- ATP and an ATP-regenerating system (creatine kinase and phosphocreatine)
- Apyrase (ATP-depleting enzyme, for negative control)
- Concanavalin A-Sepharose beads
- Glycosylation buffer

Protocol:

- Prepare microsomes from TAP-expressing cells or permeabilize cells with digitonin.
- Incubate the microsomes or permeabilized cells with the radiolabeled peptide in the
 presence of ATP and an ATP-regenerating system. As a negative control, incubate another
 set of samples with apyrase instead of ATP.
- The peptide should contain a consensus N-linked glycosylation site (Asn-X-Ser/Thr). Upon translocation into the ER, the peptide will be glycosylated by oligosaccharyltransferase.
- After incubation, lyse the microsomes or cells.
- Isolate the glycosylated peptides by affinity chromatography using Concanavalin A-Sepharose beads, which bind to the added glycan.
- Elute the bound peptides and quantify the radioactivity using a gamma counter.



• The amount of radioactivity in the ATP-containing sample minus the background from the apyrase-treated sample represents the amount of TAP-dependent peptide transport.

ERAP1 Peptide Trimming Assay

This in vitro assay assesses the ability of the ER aminopeptidase 1 (ERAP1) to trim N-terminally extended precursors of the HA (518-526) epitope to its final 9-mer length.

Materials:

- Recombinant soluble ERAP1
- N-terminally extended synthetic precursor peptides of HA (518-526)
- Reaction buffer (e.g., HEPES buffer with ZnCl2)
- HPLC system with a C18 reverse-phase column
- Mass spectrometer

Protocol:

- Incubate the precursor peptide with recombinant ERAP1 in the reaction buffer at 37°C.
- Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).
- Stop the enzymatic reaction by adding an acid solution (e.g., trifluoroacetic acid).
- Analyze the reaction products by reverse-phase HPLC to separate the precursor peptide from its cleavage products.
- Identify the peptide fragments in the HPLC fractions by mass spectrometry to confirm the generation of the final IYSTVASSL epitope.
- Quantify the peak areas in the HPLC chromatogram to determine the rate of precursor cleavage and product formation.

IFN-y ELISPOT Assay



The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of antigen-specific T cells based on their cytokine secretion.[3]

Materials:

- 96-well PVDF membrane ELISPOT plates
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- Spleens from influenza-infected or peptide-immunized BALB/c mice
- HA (518-526) peptide
- Cell culture medium (e.g., RPMI-1640)
- Fetal bovine serum (FBS)

Protocol:

- Coat the ELISPOT plate with the anti-mouse IFN-y capture antibody overnight at 4°C.
- Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
- Prepare a single-cell suspension of splenocytes from the immunized or infected mice.
- Add the splenocytes to the wells of the ELISPOT plate at a desired concentration (e.g., 2 x 10⁵ cells/well).
- Stimulate the cells by adding the HA (518-526) peptide to the wells at an optimal concentration (typically 1-10 μg/mL). Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).



- Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Wash the plate to remove the cells.
- Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
- Wash the plate and add the substrate to develop the spots.
- Stop the reaction by washing with water once the spots are clearly visible.
- Allow the plate to dry completely and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-y-secreting cell.

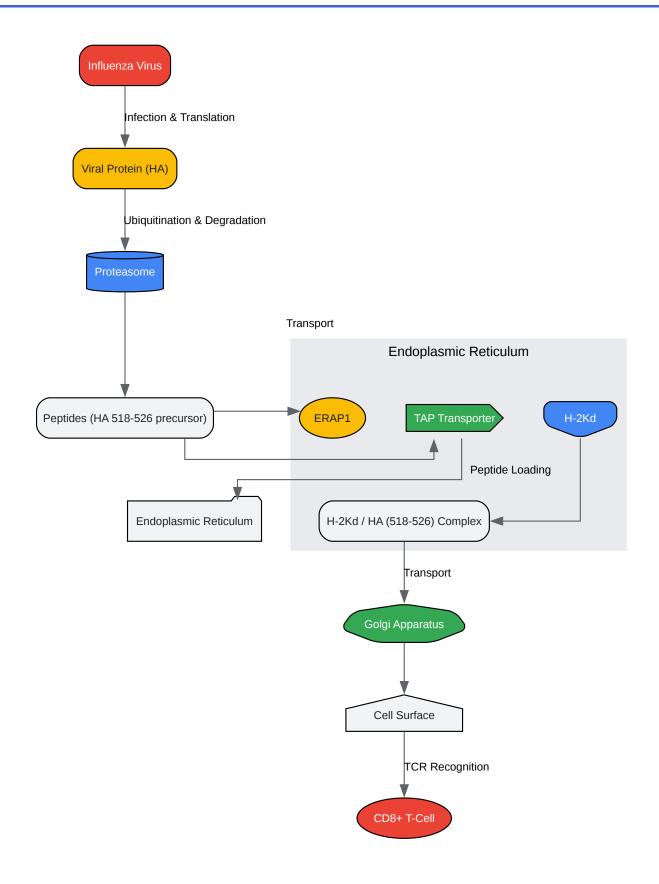
Signaling Pathways and Experimental Workflows

The presentation of viral epitopes is a multi-step process that is tightly regulated by various cellular signaling pathways. Influenza virus infection itself can modulate these pathways, impacting the efficiency of antigen presentation.

MHC Class I Antigen Presentation Pathway

The canonical pathway for the presentation of endogenous antigens, such as viral proteins, on MHC class I molecules is a well-defined process.





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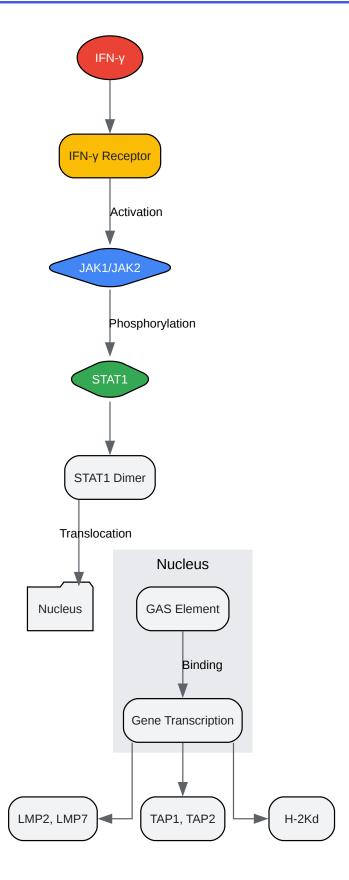
Caption: MHC Class I presentation pathway for influenza HA (518-526).



Signaling Pathways Modulating Antigen Presentation

Cytokine signaling, particularly through interferon-gamma (IFN-y), plays a crucial role in upregulating the components of the antigen presentation machinery.





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Caption: IFN-y signaling enhances MHC Class I antigen presentation.

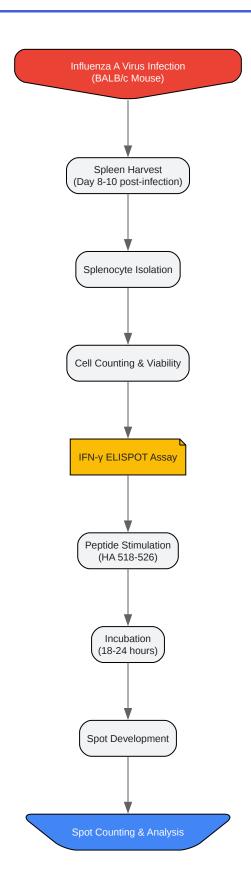




Experimental Workflow for T-Cell Response Analysis

A typical workflow to assess the T-cell response to the HA (518-526) epitope following influenza infection in a mouse model is outlined below.





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Caption: Workflow for analyzing HA (518-526)-specific T-cell response.



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